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Compound of Interest

Compound Name: Methyl dihydrojasmonate

Cat. No.: B183056 Get Quote

Introduction: Methyl dihydrojasmonate (MDJ), commonly known by trade names such as

Hedione®, is a widely utilized aroma compound prized for its delicate, radiant jasmine and

citrus fragrance.[1][2] With the chemical formula C₁₃H₂₂O₃ and a molecular weight of 226.31

g/mol , its structure consists of a cyclopentanone ring with two substituents: a pentyl group and

a methyl acetate group.[3] As a critical ingredient in modern perfumery and a subject of interest

in various chemical syntheses, a thorough understanding of its spectroscopic properties is

essential for quality control, structural elucidation, and research applications.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl dihydrojasmonate. It is

intended for researchers, scientists, and professionals in the fields of chemistry and drug

development, offering detailed data, experimental protocols, and a logical workflow for

spectroscopic analysis.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for methyl dihydrojasmonate. The

data has been compiled from various sources and is presented in a structured format for clarity

and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The data presented below were obtained in deuterated chloroform (CDCl₃).
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¹H NMR Data

The ¹H NMR spectrum of methyl dihydrojasmonate displays characteristic signals

corresponding to the protons in the pentyl chain, the cyclopentanone ring, and the methyl

acetate moiety. While a fully resolved and assigned peak list is not consistently available

across public literature, a representative dataset is summarized below.

Chemical Shift (δ)
ppm

Multiplicity Integration
Provisional
Assignment

3.71 s 3H
-OCH₃ (Ester methyl

protons)

2.70 - 2.31 m 4H -CH₂-C=O, -CH-C=O

2.28 - 2.10 m 2H -CH₂-COOCH₃

1.92 - 1.61 m 4H Ring -CH₂-

1.38 - 1.10 m 6H Pentyl chain -CH₂-

0.93 - 0.83 m 3H Pentyl chain -CH₃

Table 1: ¹H NMR spectroscopic data for Methyl Dihydrojasmonate in CDCl₃.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. Due to the presence of cis and trans isomers, spectra can be complex. The following

table represents a compilation of expected chemical shifts.
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Chemical Shift (δ) ppm Provisional Assignment

~219 C=O (Ketone on cyclopentanone ring)

~173 C=O (Ester)

~54 -CH- (Ring carbon attached to pentyl group)

~51 -OCH₃ (Ester methyl carbon)

~48 -CH- (Ring carbon attached to acetate group)

~38 -CH₂- (Ring carbon)

~37 -CH₂-COOCH₃

~32 -CH₂- (Pentyl chain)

~28 -CH₂- (Pentyl chain)

~27 -CH₂- (Ring carbon)

~25 -CH₂- (Pentyl chain)

~22 -CH₂- (Pentyl chain)

~14 -CH₃ (Pentyl chain)

Table 2: Provisional ¹³C NMR chemical shifts for Methyl Dihydrojasmonate in CDCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The spectrum of methyl dihydrojasmonate is

dominated by strong absorptions from its two carbonyl groups.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2960 - 2870 Strong C-H Aliphatic Stretch

~1736 Strong C=O Ester Stretch

~1701 Strong
C=O Ketone Stretch

(Cyclopentanone)

~1259 Strong C-O Ester Stretch

~1181 Strong C-O Stretch

Table 3: Key IR absorption bands for Methyl Dihydrojasmonate.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common technique that leads to characteristic

fragments.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

226 Low [M]⁺ (Molecular Ion)

156 Moderate [M - C₅H₁₀]⁺

153 Moderate [M - CH₂COOCH₃]⁺

83 100 (Base Peak) [C₅H₇O]⁺

Table 4: Key fragments in the Electron Ionization (EI) Mass Spectrum of Methyl
Dihydrojasmonate.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data detailed above.

Instrument parameters should be optimized for the specific equipment used.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of methyl dihydrojasmonate in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR

spectrometer.

Data Acquisition:

Tune and shim the instrument to optimize magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans (e.g., 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

due to the lower natural abundance of ¹³C.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID)

signals. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale

by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. Integrate the signals in the ¹H

spectrum.

IR Spectroscopy (ATR-FTIR) Protocol
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g.,

diamond) is clean. Clean the surface with a suitable solvent like isopropanol and allow it to

dry completely.

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum to remove interference from atmospheric

CO₂ and H₂O.

Sample Application: Place a single drop of neat methyl dihydrojasmonate liquid directly

onto the center of the ATR crystal.
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Data Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Initiate the scan. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise

ratio.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹). Identify and label the significant absorption peaks.

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Prepare a dilute solution of methyl dihydrojasmonate (e.g., 1 mg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Setup:

Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Set an

appropriate temperature program for the oven to ensure separation of the analyte from

any impurities (e.g., start at 50°C, ramp to 250°C). Set the injector temperature and

transfer line temperature (e.g., 250°C and 280°C, respectively).

Mass Spectrometer (MS): Use Electron Ionization (EI) at a standard energy of 70 eV. Set

the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The

instrument will automatically acquire mass spectra across the entire chromatographic run.

Data Processing: Identify the chromatographic peak corresponding to methyl
dihydrojasmonate. Extract the mass spectrum for this peak. Analyze the molecular ion and

the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like methyl dihydrojasmonate.
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General Workflow for Spectroscopic Analysis

1. Sample Handling

2. Data Acquisition

3. Data Processing

4. Analysis & Interpretation

5. Final Elucidation

Chemical Sample
(Methyl Dihydrojasmonate)

Sample Preparation
(Dissolving, Diluting, etc.)

NMR Spectrometer FTIR Spectrometer Mass Spectrometer
(e.g., GC-MS)

FT, Phasing,
Baseline Correction Background Subtraction Spectrum Extraction

Assign Chemical Shifts,
Analyze Coupling

Identify Functional
Group Frequencies

Analyze M+ and
Fragmentation Pattern

Combined Structural
Elucidation & Verification

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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